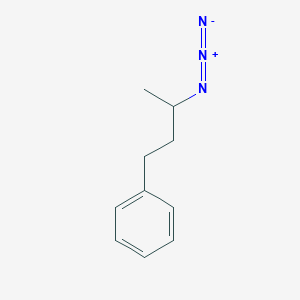
Benzene, (3-azidobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (3-azidobutyl)-: is an organic compound that features a benzene ring substituted with a 3-azidobutyl group. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring. The azido group (-N₃) attached to the butyl chain introduces additional reactivity, making this compound of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-azidobutyl)- typically involves the introduction of the azido group to a butyl chain, which is then attached to a benzene ring. One common method is the nucleophilic substitution reaction where a halogenated butylbenzene reacts with sodium azide (NaN₃) under appropriate conditions. For example: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{NaN}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{N}_3 + \text{NaBr} ]
Industrial Production Methods: Industrial production of Benzene, (3-azidobutyl)- may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, (3-azidobutyl)- can undergo oxidation reactions, particularly at the benzylic position. For instance, treatment with potassium permanganate (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: H₂ with a palladium catalyst.
Substitution: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted butylbenzene.
Substitution: Nitrobenzene, halobenzene, etc.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, (3-azidobutyl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its azido group can be transformed into various functional groups, making it a versatile building block.
Biology and Medicine: In biological research, azido compounds are often used in click chemistry for labeling and tracking biomolecules. Benzene, (3-azidobutyl)- can be employed in such applications to study protein interactions and cellular processes.
Industry: This compound finds applications in the production of polymers and materials with specific properties. The azido group can participate in cross-linking reactions, enhancing the mechanical strength and durability of materials.
Wirkmechanismus
The azido group in Benzene, (3-azidobutyl)- is highly reactive and can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction mechanism involves the interaction of the azido group with alkynes or alkenes, leading to the formation of stable triazole rings. The benzene ring provides a stable framework, while the azido group introduces reactivity, allowing for diverse chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Benzyl azide: Similar structure but with a shorter alkyl chain.
Phenyl azide: Lacks the butyl chain, making it less versatile in certain applications.
4-Azidobutylbenzene: Similar structure but with the azido group at a different position on the butyl chain.
Uniqueness: Benzene, (3-azidobutyl)- is unique due to the specific positioning of the azido group on the butyl chain, which can influence its reactivity and the types of reactions it can undergo. This compound’s structure allows for targeted modifications and applications in various fields, making it a valuable chemical in both research and industry.
Eigenschaften
CAS-Nummer |
166327-12-4 |
|---|---|
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-azidobutylbenzene |
InChI |
InChI=1S/C10H13N3/c1-9(12-13-11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI-Schlüssel |
ATSYLQAKLUUERQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


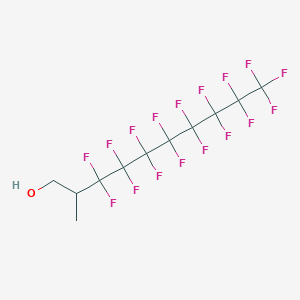
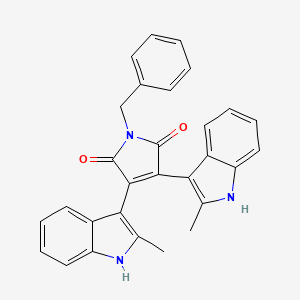
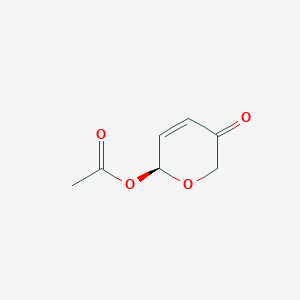
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)
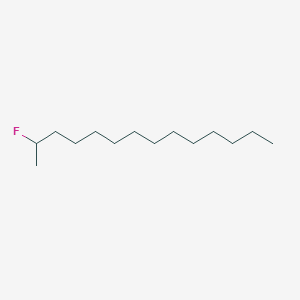
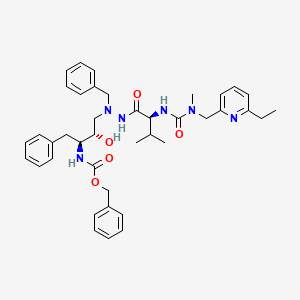
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)
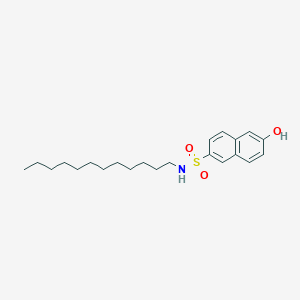
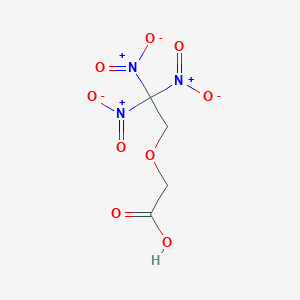
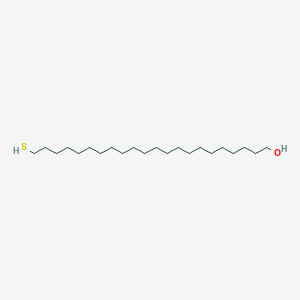

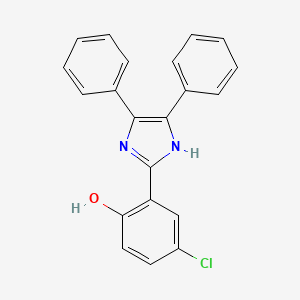
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
